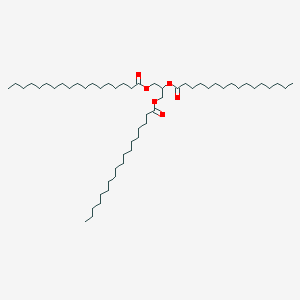
1,3-Distearoyl-2-palmitoylglycerol
Overview
Description
Synthesis Analysis
The synthesis of 1,3-distearoyl-2-palmitoylglycerol and similar structured triglycerides often involves enzymatic processes. For instance, lipase-catalyzed reactions have been employed to create structured triglycerides, like 1,3-dioleoyl-2-palmitoylglycerol, in high yields and purity for applications such as infant nutrition. This enzymatic synthesis is performed through a two-step process that includes alcoholysis of tripalmitin followed by esterification with oleic acid, showcasing the specificity and efficiency of lipase enzymes in the production of desired triglyceride structures (Schmid et al., 1999).
Molecular Structure Analysis
The molecular structure of 1,3-distearoyl-2-palmitoylglycerol plays a crucial role in its physical and chemical properties. The asymmetric arrangement of fatty acid chains influences its crystallization behavior, polymorphism, and phase transitions. Studies have shown that the presence of palmitic acid at the sn-2 position of triglycerides like 1,3-distearoyl-2-palmitoylglycerol significantly affects their melting behavior and solid fat content, indicative of the intricate relationship between molecular structure and lipid functionality (Bouzidi & Narine, 2012).
Scientific Research Applications
Enrichment and Characterization
1,3-Distearoyl-2-palmitoylglycerol (DSP) is significantly enriched in certain processes for structured lipid production, particularly in infant formulas. Qin et al. (2011) detailed the enrichment of a similar compound, 1,3-dioleoyl-2-palmitoylglycerol, from leaf lard using fractionation and enzymatic acidolysis, highlighting its potential for structured lipid industries due to its beneficial nutritional properties in infant formulas (Qin et al., 2011).
Crystallization and Phase Behavior
The phase behavior of DSP and its related compounds has been a focus, with studies by Bouzidi and Narine (2012) examining the crystallization and melting behavior of similar compounds. These studies are crucial for understanding the physical properties of these lipids in various applications, including food processing and formulation (Bouzidi & Narine, 2012).
Application in Food Technology
Kang et al. (2013) explored the use of DSP in cocoa butter equivalents, which are crucial in the chocolate industry. Their study on fractionated palm stearin enriched in similar structured lipids like DSP indicates its potential in improving the quality and stability of cocoa butter products (Kang et al., 2013).
Synthesis for Infant Nutrition
Schmid et al. (1999) and others have focused on the synthesis of structured triglycerides similar to DSP for infant nutrition. The high yield and purity achieved in these syntheses, using sn1,3-regiospecific lipases, underscore its importance in creating nutritionally balanced infant formula (Schmid et al., 1999).
Stability Improvement in Food Products
Du et al. (2018) investigated the microencapsulation of DSP to improve its oxidative stability in food products, particularly infant formula. Their study demonstrates that microencapsulation can enhance the stability and nutritional value of DSP in food applications (Du et al., 2018).
Industrial Production Considerations
Wei et al. (2015) provided insights into the industrial production of DSP, emphasizing the optimization of reaction conditions to obtain high purity using enzyme catalysis. Such studies are pivotal for the large-scale production of DSP for various applications (Wei et al., 2015).
Future Directions
Future research could focus on the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of 1,3-Distearoyl-2-palmitoylglycerol. Additionally, the safety and hazards associated with this compound could be explored further. Studies on similar compounds like 1,3-dipalmitoyl-2-oleoylglycerol and 1,2-dioleoyl-3-palmitoyl-rac-glycerol could provide valuable insights .
properties
IUPAC Name |
(2-hexadecanoyloxy-3-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGTPFSVCXVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314731 | |
| Record name | Triglyceride StPSt,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/16:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,3-Distearoyl-2-palmitoylglycerol | |
CAS RN |
2190-24-1 | |
| Record name | Triglyceride StPSt,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride StPSt,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TG(18:0/16:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | TG(18:0/16:0/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044722 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)
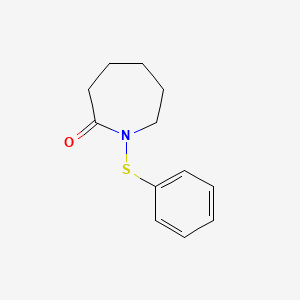
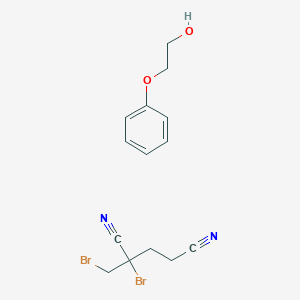
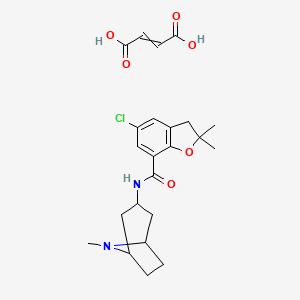
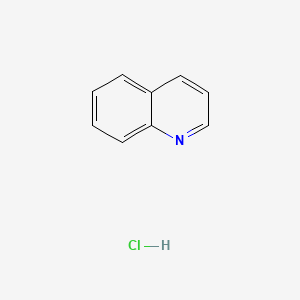
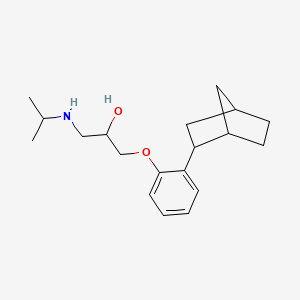
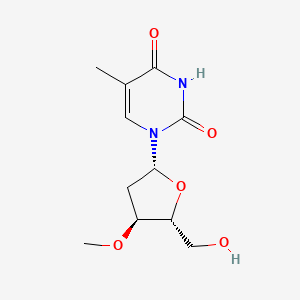
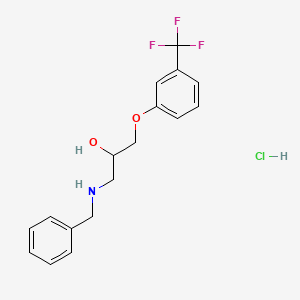
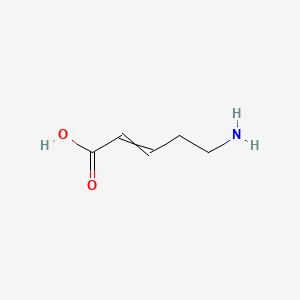
![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)
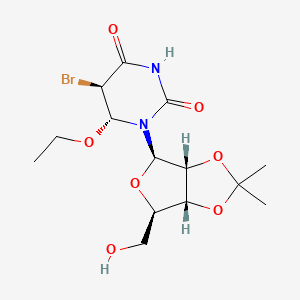
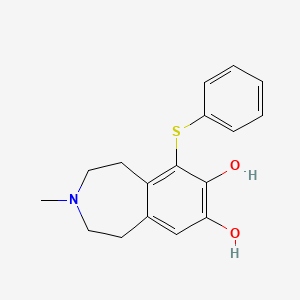
![Trimethylenebis[[3-[[4-[[(3-methylbenzothiazol-3-ium)-2-yl]methylene]-1,4-dihydroquinolin]-1-yl]propyl]dimethylaminium]](/img/structure/B1219243.png)